N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group.
Acylation: The attachment of an acetamide group.
Each step requires specific reagents and conditions. For instance, nitration might involve the use of nitric acid and sulfuric acid under controlled temperatures. Sulfonation could be achieved using chlorosulfonic acid, and acylation might involve acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The methoxy group can be demethylated.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the sulfonamide.
Scientific Research Applications
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, the nitro group can undergo redox reactions, and the sulfonamide group can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-2-(2-aminophenylsulfonamido)acetamide: Similar structure but with an amine group instead of a nitro group.
N-(2-Methoxyphenyl)-2-(2-chlorophenylsulfonamido)acetamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(2-nitrophenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-24-13-8-4-2-6-11(13)17-15(19)10-16-25(22,23)14-9-5-3-7-12(14)18(20)21/h2-9,16H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVWCHYOMQTMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.